molecular formula C5H11NO3 B1141212 2-(Hydroxymethyl)pyrrolidine-3,4-diol CAS No. 100937-52-8

2-(Hydroxymethyl)pyrrolidine-3,4-diol

Cat. No. B1141212
M. Wt: 133.15
InChI Key:
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Description

Synthesis Analysis

The asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives has been achieved through divergent routes starting from trans-4-hydroxy-L-proline. The regio- and stereoselective introduction of amino and hydroxyl groups were accomplished using strategies like tethered aminohydroxylation or epoxide-opening reactions. These derivatives have shown moderate inhibitory activities against beta-galactosidase, indicating their potential as glycosidase inhibitors (Curtis et al., 2007).

Molecular Structure Analysis

The crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrolidin-2'-yl)methyl]pyrrolidine, was determined through X-ray diffraction analysis. This study provided insights into the compound's stereochemistry and intermolecular hydrogen bonding, contributing to the understanding of the molecular structure and interactions of 2-(hydroxymethyl)pyrrolidine-3,4-diol derivatives (Fu et al., 2006).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various synthetic routes, including the efficient synthesis of 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines. These methodologies rely on intramolecular reactions such as inverse electron demand Diels-Alder reactions starting from triazines. The versatility in the chemical reactions of 2-(hydroxymethyl)pyrrolidine-3,4-diol derivatives opens up numerous possibilities for their functionalization and application in different chemical contexts (Hajbi et al., 2010).

Scientific Research Applications

  • Glycosidase Inhibition: Derivatives of 2-(Hydroxymethyl)pyrrolidine-3,4-diol have been synthesized and found to be effective inhibitors of glycosidases, with specific compounds showing good and selective inhibition of alpha-mannosidase (Popowycz et al., 2004).

  • Anticancer Activity: Novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines. These compounds exhibit specific but moderate activity as inhibitors towards alpha-mannosidase from Jack beans (Steimer et al., 2014).

  • Magnetic and Optical Properties: A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered, employing 2-(hydroxymethyl)pyrrolidine in their synthesis. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence (Alexandropoulos et al., 2011).

  • Enzyme Inhibitors and Antituberculosis Properties: Chemo-enzymatic synthesis of 2-aminomethyl derivatives of 2-(hydroxymethyl)pyrrolidine-3,4-diol has led to novel compounds with varied inhibitory profiles against glycosidases, disaccharidases, and Mycobacterium tuberculosis (Concia et al., 2013).

  • Inhibition of Human Tumor Cells: Functionalized pyrrolidine-3,4-diol derivatives, after specific derivatization, have shown potential in inhibiting the growth of human glioblastoma and melanoma cells, displaying selectivity towards tumor cells as compared to normal cells (Fiaux et al., 2005).

  • α-Glycosidase Inhibition: A total synthesis approach of 1,4-dideoxy-1,4-imino-l-arabinitol, a potent α-glycosidase inhibitor, was accomplished, highlighting its potential application as a glycosidase inhibitor (da Silva et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-(Hydroxymethyl)pyrrolidine-3,4-diol is not available, it’s worth noting that some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs3.


Future Directions

The future directions for the study and application of 2-(Hydroxymethyl)pyrrolidine-3,4-diol are not explicitly mentioned in the available literature. However, pyrrolidine alkaloids have been recognized for their promising biological effects and are considered potential sources of pharmacologically active lead compounds3.


properties

IUPAC Name

2-(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBIHBLFRADNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)pyrrolidine-3,4-diol

CAS RN

105990-41-8
Record name 1,4-Dideoxy-1,4-imino-D-ribitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A more direct way to synthesise 3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is by reduring 2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol with Pd/C in glacial acetic acid. The formed, oily (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate is dissolved in methanol and added to a solution containing D-tartraric acid at reflux and (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is formed and can be isolated by filtration. Ion exchange chromatography is thereby avoided.
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Citations

For This Compound
54
Citations
Q Meng, M Hesse - Helvetica chimica acta, 1991 - Wiley Online Library
The title compound 6 was synthesized from 2,3,5‐tri‐O‐benzyl‐D‐arabinofuranose (7) in three steps and 48% overall yield. Moreover, it was shown, in the case of γ‐hydroxy amide 9, …
Number of citations: 51 onlinelibrary.wiley.com
R Łysek, P Vogel - Helvetica chimica acta, 2004 - Wiley Online Library
N‐Substituted (3S,4S)‐ and (3R,4R)‐pyrrolidine‐3,4‐diols 9 and 10, respectively, were derived from (+)‐L‐ and (−)‐D‐tartaric acid, respectively. Compounds 9k, 9l, and 9m with the N‐…
Number of citations: 21 onlinelibrary.wiley.com
DM Goli, BV Cheesman, ME Hassan, R Lodaya… - Carbohydrate …, 1994 - Elsevier
(2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol (1,4-dideoxy-1,4-imino-d-ribitol) was synthesized in five steps fromN-protected (2S)-3,4-dehydroproline methyl esters. The …
Number of citations: 21 www.sciencedirect.com
EC da Silva, NCG Yamakawa, AA Dos Santos… - …, 2017 - thieme-connect.com
We described herein a total synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol [(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, LAB-1], a polyhydroxylated pyrrolidine, which has been …
Number of citations: 5 www.thieme-connect.com
PK Upadhyay, P Kumar - Synthesis, 2010 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 7 www.thieme-connect.com
DW Koh, DL Coyle, N Mehta… - Journal of medicinal …, 2003 - ACS Publications
Polyadenosine diphosphoribose glycohydrolase (PARG) catalyzes the intracellular hydrolysis of adenosine diphosphoribose polymers. Because structure−activity data are lacking for …
Number of citations: 51 pubs.acs.org
EM Dangerfield, SA Gulab, CH Plunkett… - Carbohydrate …, 2010 - Elsevier
A five-step, protecting group free synthesis of 2,3-cis substituted hydroxy-pyrrolidines is presented. Key steps in the synthesis are the chemoselective formation of a primary amine via a …
Number of citations: 37 www.sciencedirect.com
JT Slama, N Aboul-Ela, DM Goli… - Journal of medicinal …, 1995 - ACS Publications
Adenosine diphosphate (hydroxymethyl) pyrrolidinediol (ADP-HPD), an NH analog of ADP-ribose, was chemically synthesized and shown to be a potent and specific inhibitor of poly-(…
Number of citations: 93 pubs.acs.org
D Wakana, N Kawahara, Y Goda - Chemical and Pharmaceutical …, 2013 - jstage.jst.go.jp
A new pyrrolidine alkaloid codonopsinol C (1), and pyrrolidine alkaloidal glycoside, codonopiloside A (2), were isolated from the roots of Codonopsis pilosula, along with four known …
Number of citations: 33 www.jstage.jst.go.jp
AL Concia, L Gómez, J Bujons, T Parella… - Organic & …, 2013 - pubs.rsc.org
A chemo-enzymatic strategy for the preparation of 2-aminomethyl derivatives of (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol (also called 1,4-dideoxy-1,4-imino-D-arabinitol, DAB) …
Number of citations: 29 pubs.rsc.org

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